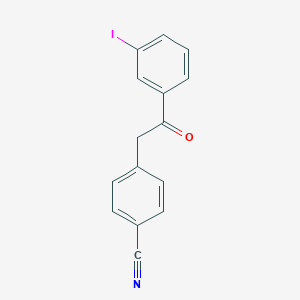

2-(4-Cyanophenyl)-3'-iodoacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Cyanophenyl)-3’-iodoacetophenone is an organic compound that features both a cyanophenyl and an iodoacetophenone moiety

Méthodes De Préparation

The synthesis of 2-(4-Cyanophenyl)-3’-iodoacetophenone can be achieved through several routes. One common method involves the iodination of 2-(4-cyanophenyl)acetophenone. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the acetophenone ring.

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .

Analyse Des Réactions Chimiques

2-(4-Cyanophenyl)-3’-iodoacetophenone can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and halide salts.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the cyanophenyl group can be modified under specific conditions.

Coupling Reactions: The presence of the iodine atom makes this compound suitable for coupling reactions, such as Suzuki or Heck reactions, which are commonly used in the formation of carbon-carbon bonds.

Applications De Recherche Scientifique

2-(4-Cyanophenyl)-3’-iodoacetophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential biological activity.

Industry: It is utilized in the production of various chemicals and materials, including dyes and polymers

Mécanisme D'action

The mechanism of action of 2-(4-Cyanophenyl)-3’-iodoacetophenone involves its reactivity towards nucleophiles and electrophiles. The iodine atom serves as a leaving group in substitution reactions, facilitating the formation of new bonds. The cyanophenyl group can interact with various molecular targets, potentially influencing biological pathways and processes .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(4-Cyanophenyl)-3’-iodoacetophenone include:

2-(4-Cyanophenyl)acetophenone: Lacks the iodine atom, making it less reactive in substitution and coupling reactions.

3-Iodoacetophenone: Does not have the cyanophenyl group, limiting its applications in certain synthetic routes.

4-Cyanophenylacetic acid: Used in different contexts, primarily in organic synthesis and pharmaceuticals

The uniqueness of 2-(4-Cyanophenyl)-3’-iodoacetophenone lies in its dual functional groups, which provide a versatile platform for various chemical transformations and applications.

Activité Biologique

2-(4-Cyanophenyl)-3'-iodoacetophenone is a synthetic organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H12I N O

- Molecular Weight : 319.17 g/mol

The compound features a cyanophenyl group and an iodoacetophenone moiety, which contribute to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : It has shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses.

The biological activity of this compound can be attributed to its interaction with specific molecular targets involved in cellular pathways:

- Induction of Apoptosis : The compound has been observed to induce programmed cell death in cancer cells, likely through the activation of caspases.

- Inhibition of Tumor Growth : Studies have shown that it can inhibit the growth of various cancer cell lines by disrupting cellular signaling pathways.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated the compound's effectiveness in inhibiting cell growth. The results are summarized in the table below:

| Cell Line | GI50 (μM) | Effectiveness |

|---|---|---|

| MDA-MB-435 (Melanoma) | 0.197 | High |

| HCT-15 (Colon) | 0.278 | Moderate |

| OVCAR-8 (Ovarian) | 0.350 | Moderate |

| SW-620 (Colon) | 0.400 | Moderate |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can modulate cytokine production and reduce inflammation markers in vitro.

Case Studies

- Study on Melanoma Cells : A recent study evaluated the effects of this compound on melanoma cells, revealing a significant reduction in cell viability and induction of apoptosis through caspase activation.

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Propriétés

IUPAC Name |

4-[2-(3-iodophenyl)-2-oxoethyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-3-1-2-13(9-14)15(18)8-11-4-6-12(10-17)7-5-11/h1-7,9H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIRGKMPNXIDIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)CC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642329 |

Source

|

| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146653-53-4 |

Source

|

| Record name | 4-[2-(3-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.